(3-Chloro-2-hydroxypropyl) octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-hydroxypropyl) octadec-9-enoate can be achieved through the esterification of octadec-9-enoic acid with 3-chloro-2-hydroxypropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of immobilized catalysts and advanced separation techniques such as distillation and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-hydroxypropyl) octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydroxy group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of (3-Oxo-2-hydroxypropyl) octadec-9-enoate.
Reduction: Formation of (3-Hydroxy-2-hydroxypropyl) octadec-9-enoate.
Substitution: Formation of (3-Amino-2-hydroxypropyl) octadec-9-enoate or (3-Thio-2-hydroxypropyl) octadec-9-enoate.
Scientific Research Applications
(3-Chloro-2-hydroxypropyl) octadec-9-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of (3-Chloro-2-hydroxypropyl) octadec-9-enoate involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups on the propyl chain can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity. The unsaturated octadec-9-enoate moiety can interact with lipid membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-2-hydroxypropyl) octadecanoate: Similar structure but lacks the unsaturation in the fatty acid chain.
(3-Hydroxypropyl) octadec-9-enoate: Similar structure but lacks the chloro group.
(3-Chloro-2-hydroxypropyl) dodecanoate: Similar structure but with a shorter fatty acid chain.
Uniqueness
(3-Chloro-2-hydroxypropyl) octadec-9-enoate is unique due to the presence of both chloro and hydroxy groups on the propyl chain, along with an unsaturated fatty acid moiety. This combination of functional groups and structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-chloro-2-hydroxypropyl) octadec-9-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,23H,2-8,11-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUYTVRTHVOZHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.